N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline
Overview
Description
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro-substituted pyrazole ring and a fluoro-substituted aniline moiety, making it a unique and potentially valuable compound for various scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replicationA molecular docking study conducted on lm-ptr1, complexed with trimethoprim, justified the better antileishmanial activity of a similar compound .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable bioavailability .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline typically involves the acylation of 5-chloro-1,3-dimethylpyrazole. This can be achieved through the chlorination of 1,3-dimethyl-5-pyrazolone, followed by acylation with 4-fluoroaniline . The reaction conditions often include the use of reagents such as 2-fluorobenzoyl chloride and catalysts to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, acylation, and purification using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chloro or fluoro groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halides and nucleophiles . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in compounds with different functional groups .
Scientific Research Applications
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1,3-dimethyl-5-pyrazolone
- 5-chloro-1,3-dimethylpyrazole
- 4-fluoroaniline
Uniqueness
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline is unique due to its specific combination of chloro and fluoro substituents on the pyrazole and aniline rings, respectively. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-(4-fluorophenyl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-8-11(12(13)17(2)16-8)7-15-10-5-3-9(14)4-6-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUJDWKJCWQPCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC=C(C=C2)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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